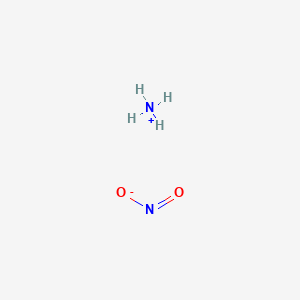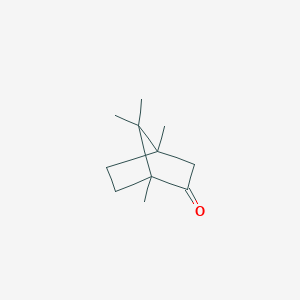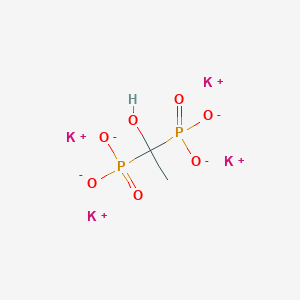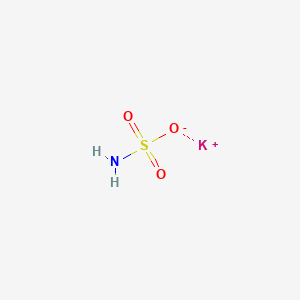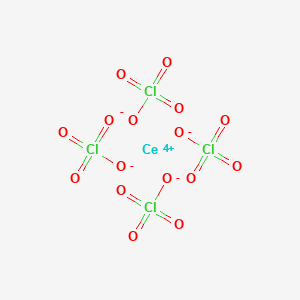
Cerium(4+) perchlorate
Übersicht
Beschreibung
Cerium(4+) perchlorate, also known as Cerium(IV) perchlorate, is an inorganic compound composed of cerium and perchloric acid . It has the chemical formula of Ce(ClO4)4 . This compound is used as a catalyst in organic chemistry for the determination of strontium and for cerimetry . It has a very high redox potential at Ce4+/Ce3+ of +1.87 V in 8 M HClO4 .
Molecular Structure Analysis
The molecular structure of Cerium(4+) perchlorate is represented by the chemical formula Ce(ClO4)4 . The compound is composed of a cerium ion (Ce4+) and four perchlorate ions (ClO4-) .Chemical Reactions Analysis
Cerium(4+) perchlorate is known to participate in redox reactions . For instance, it has been studied in the oxidation of oxalic acid (H2Ox) by cerium(IV) in a sulfuric acid medium as part of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions .Physical And Chemical Properties Analysis
Cerium(4+) perchlorate has a molar mass of 537.92 g/mol . It has a density of 1.556 g/cm3 at 25°C . The melting point of Cerium(4+) perchlorate is 725°C .Wissenschaftliche Forschungsanwendungen
Structural Information and Complex Formation : Cerium(4+) perchlorate has been studied for its structural properties, particularly in the formation of complexes with other groups. For instance, Cerium(III) and Magnesium(II) perchlorate solutions were investigated using X-ray scattering and NMR spectroscopy, revealing information about complex formation between Cerium and the Perchlorate group, as well as ClO-4 - H2O interactions (Caminiti, Cerioni, Crisponi, & Cucca, 1988).
Dinuclear Complexes : Research has identified primary aquo species of tetravalent cerium (Ce(IV)) in perchloric acid as a single oxo-bridging dinuclear complex, determined through extended X-ray absorption fine structure (EXAFS) spectroscopy combined with density functional theory (DFT) calculations (Ikeda-Ohno, Tsushima, Hennig, Yaita, & Bernhard, 2012).
Spectrofluorimetric Determination : The use of Cerium(III) and Cerium(IV) for spectrofluorimetric determination by flow injection analysis has been explored. This involves monitoring the native fluorescence of these elements in different acid mediums (Al-Sowdani & Townsend, 1986).
Oxidative Degradation Studies : Cerium(IV) has been used in kinetic studies on the oxidation of different substrates in perchloric acid medium. This includes the investigation of oxidative degradation and deamination of pharmaceutical compounds (Bellakki, Mahesh, & Nandibewoor, 2006).
Quantitative Oxidation Processes : Research has shown the quantitative oxidation of cerium(III) to cerium(IV) using hot concentrated mixtures of perchloric and sulfuric acids, highlighting the conditions for optimum oxidation (Knecht, 1967).
Cerium(IV)-Induced Decarboxylation : The use of Cerium(IV) in inducing electron transfer and decarboxylation in specific chemical compounds has been documented. This demonstrates its utility in facilitating carbon–carbon bond fission in certain reactions (Subramani & Srinivasan, 1988).
Fenton-Like Reaction Catalysis : Cerium, including its oxidation states, has been studied for its catalytic activities and antioxidant properties. This includes its ability to catalyze Fenton-like reactions with hydrogen peroxide (Heckert, Seal, & Self, 2008).
Safety And Hazards
Cerium(4+) perchlorate is an oxidizer and can cause burns of eyes, skin, and mucous membranes . Contact with combustible or organic material may cause fire . It may ignite combustibles such as wood, paper, oil, clothing, etc . Run-off from fire-fighting should not be allowed to enter drains or water courses .
Zukünftige Richtungen
While specific future directions for Cerium(4+) perchlorate were not found in the search results, the interaction of cerium(IV) with relatively low-molecular-weight organic compounds is intensely studied due to the widespread use of cerium(IV) in various fields of chemistry and technology . This suggests that future research may continue to explore its potential applications and impacts.
Eigenschaften
IUPAC Name |
cerium(4+);tetraperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4ClHO4/c;4*2-1(3,4)5/h;4*(H,2,3,4,5)/q+4;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNBDUGCNUZGGR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeCl4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890740 | |
| Record name | Perchloric acid, cerium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium(4+) perchlorate | |
CAS RN |
14338-93-3 | |
| Record name | Perchloric acid, cerium(4+) salt (4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, cerium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, cerium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium(4+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




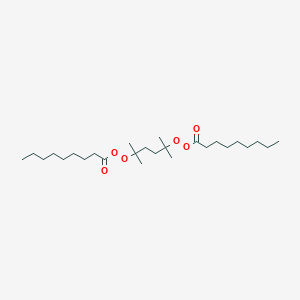

![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)
